1-(1-ethyl-1H-indol-5-yl)methanamine
Overview
Description
1-(1-Ethyl-1H-indol-5-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, leading to cell apoptosis .
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the mitotic spindle, which is crucial for cell division .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c in a dark place under an inert atmosphere , suggesting that it may be sensitive to light, heat, and oxygen.
Result of Action
Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase .
Action Environment
The compound’s storage conditions suggest that it may be sensitive to environmental factors such as light, heat, and oxygen .
Biochemical Analysis
Biochemical Properties
1-(1-ethyl-1H-indol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, exhibit antiviral, anti-inflammatory, and anticancer activities by modulating key signaling pathways and gene expression . These effects can lead to changes in cell proliferation, apoptosis, and metabolic flux, highlighting the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives, including this compound, have been shown to inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can result in conformational changes that alter the enzyme’s activity, ultimately affecting various biochemical pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit time-dependent effects on cell viability, proliferation, and apoptosis . The compound’s stability and degradation rate can influence its efficacy and potency in in vitro and in vivo studies, making it essential to monitor these parameters during experimental procedures.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that indole derivatives, including this compound, can exhibit dose-dependent effects on various physiological and biochemical parameters . At lower doses, the compound may show therapeutic benefits, while higher doses could lead to toxic or adverse effects. It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives, including this compound, can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity, stability, and toxicity. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and pharmacodynamics in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Indole derivatives, including this compound, can interact with membrane transporters, facilitating their uptake and distribution in different cellular compartments . These interactions can influence the compound’s localization, accumulation, and overall bioavailability, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives, including this compound, can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution.
Preparation Methods
The synthesis of 1-(1-ethyl-1H-indol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylindole with formaldehyde and ammonium chloride under acidic conditions to form the desired product. Another approach includes the use of reductive amination, where 1-ethylindole is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(1-Ethyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of 1-ethylindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethyl-1H-indol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(1-Ethyl-1H-indol-5-yl)methanamine can be compared with other indole derivatives such as:
1-(1-Methyl-1H-indol-3-yl)methanamine: Similar in structure but with a methyl group instead of an ethyl group, leading to different biological activities.
1-(1-Propyl-1H-indol-3-yl)methanamine: Contains a propyl group, which may affect its pharmacokinetic properties and receptor binding affinity.
1-(1-Butyl-1H-indol-3-yl)methanamine: The butyl group introduces further changes in its chemical and biological properties.
Properties
IUPAC Name |
(1-ethylindol-5-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2,8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKXTJKDQTFEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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